4-(2-ACETOXY-ETHYL)PHENOL

Übersicht

Beschreibung

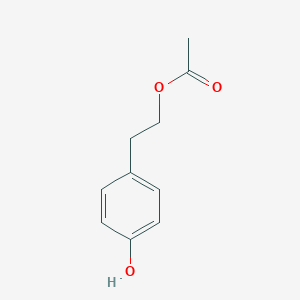

2-(4-Hydroxyphenyl)ethyl acetate, also known as tyrosol acetate, is an organic compound with the molecular formula C10H12O3. It is a derivative of tyrosol, a naturally occurring phenolic compound found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(4-Hydroxyphenyl)ethyl acetate can be synthesized through the esterification of 2-(4-hydroxyphenyl)ethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of 2-(4-Hydroxyphenyl)ethyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Hydroxyphenyl)ethyl acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetate group can be reduced to yield the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products:

Oxidation: Formation of 2-(4-hydroxyphenyl)acetaldehyde or 2-(4-hydroxyphenyl)acetone.

Reduction: Formation of 2-(4-hydroxyphenyl)ethanol.

Substitution: Formation of various ethers or esters depending on the substituent used

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(2-Acetyloxyethyl)phenol serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various synthetic routes, including esterification reactions. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

The biological activities of 4-(2-acetyloxyethyl)phenol have been extensively studied, revealing several key properties:

- Antioxidant Activity : This compound exhibits significant antioxidant capabilities, primarily by scavenging free radicals and reducing oxidative stress. This activity is attributed to the hydroxyl group on the phenolic ring, which donates hydrogen atoms to neutralize reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Preliminary studies indicate that 4-(2-acetyloxyethyl)phenol may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation .

- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Medicine

The therapeutic potential of 4-(2-acetyloxyethyl)phenol is under investigation for various medical applications:

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells through modulation of signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway .

- Cardioprotective Activities : The compound has been explored for its ability to protect cardiac tissues from oxidative damage during ischemic events .

Case Studies and Research Findings

Several studies have highlighted the applications and effects of 4-(2-acetyloxyethyl)phenol:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antioxidant activity in vitro, suggesting potential for protective health benefits. |

| Study B | Reported antimicrobial efficacy against strains like E. coli and S. aureus, indicating possible use in pharmaceuticals. |

| Study C | Investigated neuroprotective effects in animal models, showing reduced neuronal death under oxidative stress conditions. |

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxyphenyl)ethyl acetate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Neuroprotective Activity: It modulates signaling pathways involved in neuronal survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Vergleich Mit ähnlichen Verbindungen

Tyrosol: The parent compound of 2-(4-Hydroxyphenyl)ethyl acetate, known for its antioxidant properties.

Hydroxytyrosol: A more potent antioxidant compared to tyrosol, with additional hydroxyl groups.

4-Hydroxyphenylacetic acid: Similar structure but lacks the acetate group, leading to different chemical properties

Uniqueness: 2-(4-Hydroxyphenyl)ethyl acetate is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity. The acetate group enhances its lipophilicity, making it more suitable for certain applications compared to its parent compound, tyrosol .

Biologische Aktivität

4-(2-Acetyloxyethyl)phenol, also known as acetylated phenolic compound, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an acetoxy group, which may influence its reactivity and biological interactions. This article aims to explore the biological activity of 4-(2-acetyloxyethyl)phenol, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(2-acetyloxyethyl)phenol can be represented as follows:

- Molecular Formula : C10H12O3

- CAS Number : 58556-55-1

This compound features a phenolic ring substituted with an acetyloxyethyl group, which is believed to enhance its solubility and bioavailability.

Biological Activity Overview

The biological activities of 4-(2-acetyloxyethyl)phenol have been investigated in various studies. Here are some key findings:

- Antioxidant Activity : Research indicates that phenolic compounds are significant sources of antioxidants. The antioxidant capacity of 4-(2-acetyloxyethyl)phenol may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Several studies have evaluated the antimicrobial effects of phenolic compounds. 4-(2-acetyloxyethyl)phenol has shown inhibitory activity against various bacterial strains, suggesting its potential use in developing antimicrobial agents.

- Anti-inflammatory Effects : Phenolic compounds are known for their anti-inflammatory properties. Preliminary studies suggest that 4-(2-acetyloxyethyl)phenol may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

The mechanisms through which 4-(2-acetyloxyethyl)phenol exerts its biological effects are still being elucidated. However, several pathways have been proposed:

- Inhibition of Oxidative Stress : By scavenging reactive oxygen species (ROS), this compound may protect cellular components from oxidative damage.

- Modulation of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of pro-inflammatory mediators.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)13-7-6-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLOCPJLLDCCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348484 | |

| Record name | 2-(4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58556-55-1 | |

| Record name | 2-(4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques are commonly employed to identify and quantify 2-(4-Hydroxyphenyl)ethyl acetate in complex matrices like olive oil?

A1: Several analytical methods have been developed to identify and quantify 2-(4-Hydroxyphenyl)ethyl acetate in complex samples. One approach utilizes Solid-Phase Extraction (SPE) to isolate the polar fraction containing the compound, followed by High-Performance Liquid Chromatography (HPLC) coupled with diode array UV detection for separation and quantification. [] This method allows for the determination of various phenolic compounds, including 2-(4-Hydroxyphenyl)ethyl acetate, in virgin olive oils.

Q2: 2-(4-Hydroxyphenyl)ethyl acetate has been identified in various natural sources. Can you provide some examples?

A2: 2-(4-Hydroxyphenyl)ethyl acetate has been found in extra-virgin olive oil [, ], a finding significant due to the potential health benefits associated with olive oil consumption. Additionally, this compound has been isolated from the endophytic fungus Colletotrichum capsici, found in Paeonia lactiflora roots [], and from the sponge-derived fungus Alternaria alternata I-YLW6-1 []. The presence of this compound in diverse organisms suggests its potential ecological significance and warrants further investigation into its biological roles.

Q3: Are there any documented instances of 2-(4-Hydroxyphenyl)ethyl acetate being isolated from a previously unobserved source?

A3: Yes, research highlights the isolation of 2-(4-Hydroxyphenyl)ethyl acetate from a novel source. The compound was identified in the broth of the endophytic fungus Acremonium sp. J1, found in Antiaris toxicaria []. This discovery marked the first reported instance of isolating 2-(4-Hydroxyphenyl)ethyl acetate from this specific fungal species.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.